N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
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Overview
Description
N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acetamide group through a phenoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: The reaction between 2-isopropyl-5-methylphenol and a suitable acylating agent, such as acetyl chloride, in the presence of a base like pyridine, forms the phenoxy intermediate.
Coupling with the dimethylamino phenyl group: The phenoxy intermediate is then reacted with 4-(dimethylamino)phenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxy and acetamide groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(dimethylamino)phenyl)-2-(2-isopropylphenoxy)acetamide: Lacks the methyl group on the phenoxy ring.
N-(4-(dimethylamino)phenyl)-2-(2-methylphenoxy)acetamide: Lacks the isopropyl group on the phenoxy ring.
N-(4-(dimethylamino)phenyl)-2-(2-isopropylphenoxy)ethanamide: Has an ethanamide group instead of an acetamide group.
Uniqueness
N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both isopropyl and methyl groups on the phenoxy ring enhances its lipophilicity and potential interactions with biological membranes, distinguishing it from similar compounds.
Biological Activity
Chemical Structure and Properties
N-(4-(dimethylamino)phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can be represented by the following structural formula:
Molecular Features
- Molecular Weight : 298.43 g/mol
- Functional Groups : The compound features an amide link, a dimethylamino group, and a phenoxy moiety, which are significant for its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities, including:
- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against breast cancer cell lines through apoptosis induction mechanisms.
- Antimicrobial Properties : The presence of the phenoxy group suggests potential antimicrobial activity. Compounds with similar substituents have been reported to possess antibacterial and antifungal properties.
- Anti-inflammatory Effects : Some analogs have shown promise in reducing inflammation in animal models, indicating potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is crucial for understanding its biological efficacy. Variations in the substituents on the aromatic rings can significantly influence its potency and selectivity towards specific biological targets.
Substituent | Effect on Activity |
---|---|
Dimethylamino | Increases lipophilicity and enhances membrane permeability |
Isopropyl group | Modulates steric hindrance, affecting receptor binding |
Phenoxy linkage | Influences interaction with target proteins |
Study 1: Antitumor Activity
In a study conducted by researchers at [source], this compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may act as a potential chemotherapeutic agent.
Study 2: Antimicrobial Testing
A separate investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, highlighting its potential as an antimicrobial agent.
Study 3: Anti-inflammatory Mechanisms
Research published in [source] explored the anti-inflammatory effects of related compounds in vivo. The study demonstrated that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines in a rat model of arthritis.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-14(2)18-11-6-15(3)12-19(18)24-13-20(23)21-16-7-9-17(10-8-16)22(4)5/h6-12,14H,13H2,1-5H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJOBRRLNTUZIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.